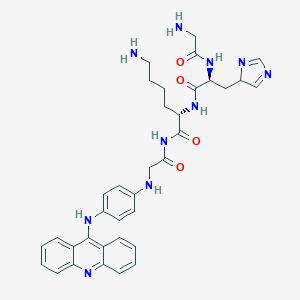

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline

Übersicht

Beschreibung

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline, also known as AGK2, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies and has become an essential tool in the field of molecular biology.

Wirkmechanismus

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline acts as a competitive inhibitor of SIRT1 by binding to its catalytic domain. This binding prevents the deacetylation of acetylated proteins, leading to their accumulation and altered cellular functions. 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has also been shown to induce the acetylation of p53, a tumor suppressor protein, leading to its stabilization and increased transcriptional activity.

Biochemical and Physiological Effects:

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and improve glucose metabolism. 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various assays. It has also been shown to have low toxicity and can be used in vivo. However, 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has some limitations, including its specificity for SIRT1 and its potential off-target effects.

Zukünftige Richtungen

There are several future directions for the use of 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline in scientific research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to investigate its effects on other cellular processes, including autophagy and DNA damage repair. Additionally, the development of more specific inhibitors of SIRT1 may lead to the discovery of new therapeutic targets.

Synthesemethoden

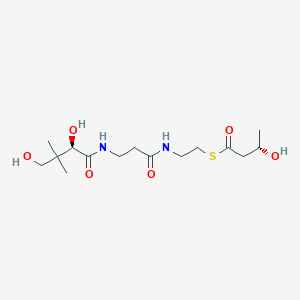

The synthesis of 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline involves the condensation of 9-acridinylamine with the protected dipeptide Boc-Gly-His-OMe, followed by the addition of Boc-Lys(Alloc)-OH and Boc-Gly-OH. The final product is obtained after the removal of the protecting groups using TFA/H2O.

Wissenschaftliche Forschungsanwendungen

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has been extensively used in scientific research as an inhibitor of the NAD-dependent deacetylase Sirtuin 1 (SIRT1). SIRT1 is a protein that regulates various cellular processes, including metabolism, DNA damage repair, and aging. 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has been shown to inhibit the deacetylase activity of SIRT1, leading to the accumulation of acetylated proteins and altered cellular functions.

Eigenschaften

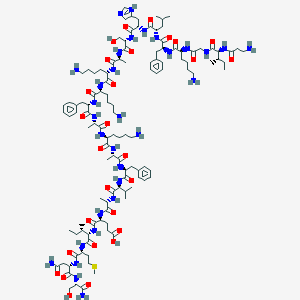

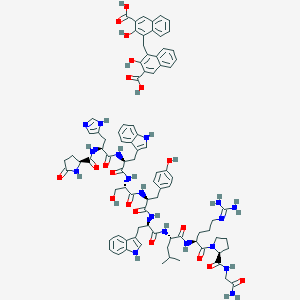

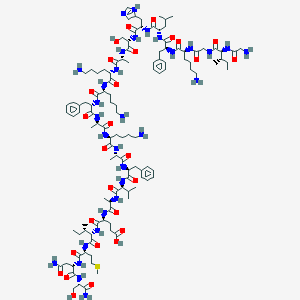

IUPAC Name |

(2S)-N-[2-[4-(acridin-9-ylamino)anilino]acetyl]-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N10O4/c36-16-6-5-11-29(44-35(49)30(43-31(46)18-37)17-24-19-38-21-40-24)34(48)45-32(47)20-39-22-12-14-23(15-13-22)41-33-25-7-1-3-9-27(25)42-28-10-4-2-8-26(28)33/h1-4,7-10,12-15,19,21,24,29-30,39H,5-6,11,16-18,20,36-37H2,(H,41,42)(H,43,46)(H,44,49)(H,45,47,48)/t24?,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHRPMUOLJFLMT-WVQMWBIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)C(CCCCN)NC(=O)C(CC5C=NC=N5)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5C=NC=N5)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923643 | |

| Record name | N-{1-[(2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-1-hydroxyethylidene)amino]-6-amino-1-oxohexan-2-yl}-2-[(2-amino-1-hydroxyethylidene)amino]-3-(4H-imidazol-4-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline | |

CAS RN |

121034-91-1 | |

| Record name | 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121034911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-[(2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-1-hydroxyethylidene)amino]-6-amino-1-oxohexan-2-yl}-2-[(2-amino-1-hydroxyethylidene)amino]-3-(4H-imidazol-4-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.